![molecular formula C7H11FO2 B13914387 (5-Fluoro-3-oxabicyclo[3.1.1]heptan-1-YL)methanol](/img/structure/B13914387.png)
(5-Fluoro-3-oxabicyclo[3.1.1]heptan-1-YL)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Fluoro-3-oxabicyclo[311]heptan-1-YL)methanol is a chemical compound with a unique bicyclic structure It is characterized by the presence of a fluorine atom and an oxabicycloheptane ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-3-oxabicyclo[3.1.1]heptan-1-YL)methanol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which often include fluorinated precursors and bicyclic intermediates.
Reaction Conditions: The reaction conditions are carefully controlled to ensure the formation of the desired product. This may involve the use of specific solvents, catalysts, and temperature settings.
Purification: After the reaction is complete, the product is purified using techniques such as chromatography or recrystallization to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and efficiency. This often includes the use of automated reactors and continuous flow systems to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Fluoro-3-oxabicyclo[3.1.1]heptan-1-YL)methanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Applications De Recherche Scientifique
(5-Fluoro-3-oxabicyclo[3.1.1]heptan-1-YL)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (5-Fluoro-3-oxabicyclo[3.1.1]heptan-1-YL)methanol involves its interaction with specific molecular targets and pathways. The fluorine atom and the bicyclic structure play a crucial role in its reactivity and binding affinity. Detailed studies are conducted to understand how the compound exerts its effects at the molecular level, including its interactions with enzymes, receptors, and other biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Oxabicyclo[3.1.1]heptan-1-YL)methanol: Lacks the fluorine atom, resulting in different chemical properties.
(5-Chloro-3-oxabicyclo[3.1.1]heptan-1-YL)methanol: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and applications.
(5-Bromo-3-oxabicyclo[3.1.1]heptan-1-YL)methanol: Similar structure with a bromine atom, affecting its chemical behavior.
Uniqueness
The presence of the fluorine atom in (5-Fluoro-3-oxabicyclo[3.1.1]heptan-1-YL)methanol imparts unique properties, such as increased stability and reactivity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C7H11FO2 |
|---|---|
Poids moléculaire |
146.16 g/mol |
Nom IUPAC |
(5-fluoro-3-oxabicyclo[3.1.1]heptan-1-yl)methanol |
InChI |
InChI=1S/C7H11FO2/c8-7-1-6(2-7,3-9)4-10-5-7/h9H,1-5H2 |
Clé InChI |
IODLKPLVSFBBCQ-UHFFFAOYSA-N |
SMILES canonique |
C1C2(CC1(COC2)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


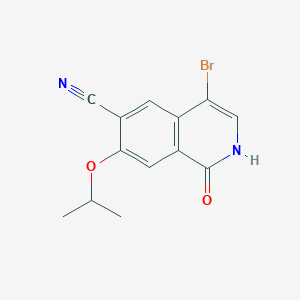
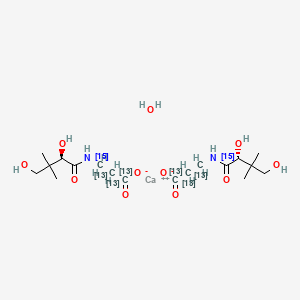

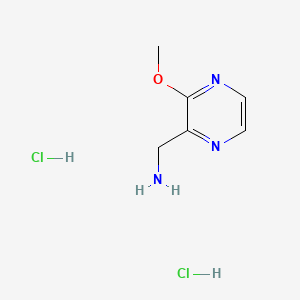
![Ethyl 2-bromo-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13914323.png)
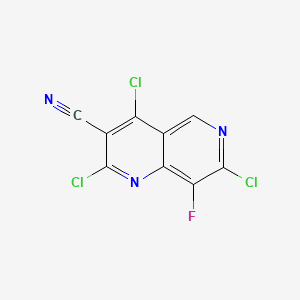
![[4-[5-Methyl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]methanol](/img/structure/B13914341.png)
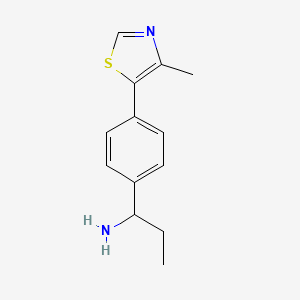
![[1-[[(3R)-3-Fluoropyrrolidin-1-YL]methyl]cyclopropyl]methanol](/img/structure/B13914346.png)
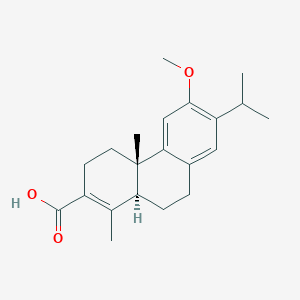
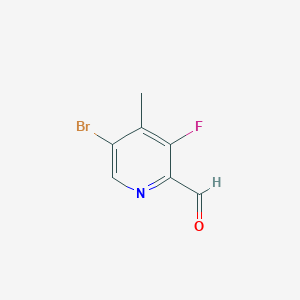
![tert-butyl N-(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate;hydrochloride](/img/structure/B13914368.png)
![tert-Butyl 4-(prop-2-yn-1-yl)-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13914376.png)
![1-[(1S,2S)-2,3-Dihydro-2-hydroxy-1H-inden-1-yl]-3-(2,4,6-trimethylphenyl)--4,5-dihydro-1H-imidazolium Hexafluorophosphate](/img/structure/B13914386.png)
